2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether

Description

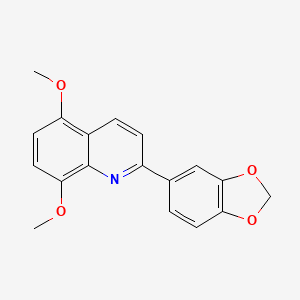

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether is a quinoline derivative characterized by a benzodioxol substituent at the 2-position, a methoxy group at the 5-position, and a methyl ether at the 8-position. The benzodioxol moiety (a methylenedioxy bridge fused to a benzene ring) confers electron-rich aromaticity, which may enhance π-π stacking interactions in biological or crystalline environments.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5,8-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-20-14-7-8-16(21-2)18-12(14)4-5-13(19-18)11-3-6-15-17(9-11)23-10-22-15/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFPTHSTAZIDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Ether Formation: The final step involves the etherification of the quinoline derivative with the benzodioxole compound using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-(1,3-benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether and related compounds are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Findings :

In contrast, the carboxylic acid in introduces polarity and ionic character, altering solubility and binding modes. The methyl ether at position 8 reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., ), favoring lipophilicity and membrane permeability.

Tetrazole-containing analogs (e.g., ) exhibit conformational flexibility due to the pyrrolidinyl group, which may enhance binding to dynamic protein sites.

Biological Relevance: Benzodioxol-quinoline hybrids are associated with bioactivity, such as molluscicidal effects () and enzyme inhibition (e.g., sulfonamide derivatives in ). The target compound’s substituents may optimize these activities by balancing lipophilicity and electronic effects.

Synthetic Feasibility: The methyl ether and methoxy groups can be introduced via standard alkylation or protective group strategies, as seen in the synthesis of 8-(methoxymethoxy)quinoline derivatives ().

Notes on Structural Validation and Analysis

- Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving the target compound’s crystal structure, particularly for analyzing hydrogen-bonding patterns () and ring puckering ().

- Structure-Activity Relationships (SAR) : Substituent positioning (e.g., 5-methoxy vs. 7-chloro in ) significantly impacts bioactivity, emphasizing the need for precise synthetic control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.